Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
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Overview
Description
Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is an organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspirodecane and a benzyl group, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[45]decane-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as chloroform, methanol, and ethanol, and may involve catalysts to facilitate the reactions . Industrial production methods are more complex and may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those with biological activity.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the biological context .
Comparison with Similar Compounds
Similar compounds to Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate include:
Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the spiro core.
1-Benzyl-8-(1,5-dimethyl-1H-pyrazol-4-yl)methyl-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: This derivative has additional substituents that confer different chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which can result in distinct reactivity and biological activity.
Properties
Molecular Formula |
C21H31N3O3 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C21H31N3O3/c1-16(2)18(22)19(25)23-11-8-21(9-12-23)10-13-24(15-21)20(26)27-14-17-6-4-3-5-7-17/h3-7,16,18H,8-15,22H2,1-2H3 |
InChI Key |
ZNMDVFAZRQYJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2(CC1)CCN(C2)C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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